molecular formula C10H11ClF3NO B13885289 N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride

N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride

Cat. No.: B13885289
M. Wt: 253.65 g/mol
InChI Key: ICFVZIQVALXCQA-UHFFFAOYSA-N
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Description

N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a dihydrobenzofuran ring, and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium catalysts under microwave irradiation has been reported to be effective in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

N-methyl-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c1-14-8-5-15-9-4-6(10(11,12)13)2-3-7(8)9;/h2-4,8,14H,5H2,1H3;1H

InChI Key

ICFVZIQVALXCQA-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=C1C=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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